Sporidesmolide I Sporidesmolide I Sporidesmolide is a depsipeptide originally isolated from S. bakeri that has no activity against a variety of bacteria and fungi.
(3S,6S,9S,12R,15R,18S)-4-Methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone is a natural product found in Pseudopithomyces chartarum and Pithomyces chartarum with data available.
Brand Name: Vulcanchem
CAS No.: 2900-38-1
VCID: VC0021487
InChI: InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25+,26-,27-/m0/s1
SMILES: CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C
Molecular Formula: C33H58N4O8
Molecular Weight: 638.8 g/mol

Sporidesmolide I

CAS No.: 2900-38-1

Cat. No.: VC0021487

Molecular Formula: C33H58N4O8

Molecular Weight: 638.8 g/mol

* For research use only. Not for human or veterinary use.

Sporidesmolide I - 2900-38-1

Specification

Description Sporidesmolide is a depsipeptide originally isolated from S. bakeri that has no activity against a variety of bacteria and fungi.
(3S,6S,9S,12R,15R,18S)-4-Methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone is a natural product found in Pseudopithomyces chartarum and Pithomyces chartarum with data available.
CAS No. 2900-38-1
Molecular Formula C33H58N4O8
Molecular Weight 638.8 g/mol
IUPAC Name (3R,6R,9S,12S,15S,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Standard InChI InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25+,26-,27-/m0/s1
Standard InChI Key VDFMWZBFYMHHDB-HPVGXKMSSA-N
Isomeric SMILES CC(C)C[C@H]1C(=O)O[C@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C
SMILES CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C
Canonical SMILES CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C
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